molecular formula C15H26ClNO5 B1496652 Indicine hydrochloride CAS No. 1195140-94-3

Indicine hydrochloride

Cat. No.: B1496652
CAS No.: 1195140-94-3
M. Wt: 335.82 g/mol
InChI Key: BMOMIMCFYJPYAD-PLHSDILMSA-N
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Description

Indicine hydrochloride is a naturally occurring alkaloid derived from plants of the genus Heliotropium. It is a pyrrolizidine alkaloid, which is known for its bioactive properties. This compound is often used as a reference substance in high-performance liquid chromatography (HPLC) due to its high purity and well-defined chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indicine hydrochloride typically involves the extraction of the alkaloid from plant sources, followed by purification and conversion to its hydrochloride salt. The extraction process often includes the use of organic solvents to isolate the alkaloid, which is then purified using chromatographic techniques. The final step involves the reaction of the purified alkaloid with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the cultivation of Heliotropium plants, extraction of the alkaloid, and subsequent purification and conversion to the hydrochloride salt. Advanced chromatographic techniques are employed to ensure the high purity required for HPLC standards .

Chemical Reactions Analysis

Types of Reactions: Indicine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Indicine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indicine hydrochloride involves its interaction with cellular components. As a pyrrolizidine alkaloid, it can form adducts with DNA and proteins, leading to cytotoxic effects. This interaction disrupts cellular processes and can induce cell death. The molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

    Indicine N-oxide: An oxidized form of indicine hydrochloride with similar bioactive properties.

    Europine hydrochloride: Another pyrrolizidine alkaloid with comparable chemical structure and properties.

    Intermedine N-oxide: A related compound with similar applications in HPLC.

Uniqueness: this compound is unique due to its specific chemical structure and high purity, making it an ideal reference standard for HPLC. Its well-defined bioactive properties also distinguish it from other similar compounds .

Properties

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5.ClH/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16;/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3;1H/t10-,12+,13+,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOMIMCFYJPYAD-PLHSDILMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Indicine hydrochloride

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